molecular formula C13H19NO B7463630 4-Benzyl-6-methyl-1,4-oxazepane

4-Benzyl-6-methyl-1,4-oxazepane

Cat. No. B7463630
M. Wt: 205.30 g/mol
InChI Key: VHIFPNISRNUNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-6-methyl-1,4-oxazepane is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclic amine with a seven-membered ring containing both nitrogen and oxygen atoms. The unique structure of this compound makes it an attractive target for synthesis and research.

Mechanism of Action

The exact mechanism of action of 4-Benzyl-6-methyl-1,4-oxazepane is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cell growth and proliferation. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Benzyl-6-methyl-1,4-oxazepane in lab experiments is its relative ease of synthesis. The compound can be synthesized using simple and cost-effective methods. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 4-Benzyl-6-methyl-1,4-oxazepane. One area of interest is in the development of new anti-cancer agents based on this compound. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its activity against cancer cells. Another area of interest is in the development of new anti-inflammatory agents based on this compound. Studies have shown that this compound exhibits significant activity against pro-inflammatory cytokines, making it a promising target for drug development. Overall, the unique structure and potential applications of this compound make it an attractive target for future research in various fields.

Synthesis Methods

Several methods have been reported for the synthesis of 4-Benzyl-6-methyl-1,4-oxazepane. One of the most commonly used methods involves the reaction of benzylamine and 3-methyl-2-butanone in the presence of an acid catalyst. This method has been optimized to produce high yields of the desired product. Other methods include the use of different starting materials and catalysts.

Scientific Research Applications

4-Benzyl-6-methyl-1,4-oxazepane has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant activity against certain types of cancer cells. It has also been shown to have potential as an anti-inflammatory and anti-viral agent.

properties

IUPAC Name

4-benzyl-6-methyl-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-12-9-14(7-8-15-11-12)10-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIFPNISRNUNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCOC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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